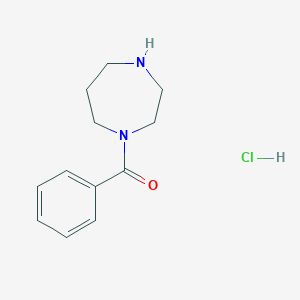
1-tert-butyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
Descripción general
Descripción
1-tert-butyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid, also known as TBPCA, is a compound found in nature and has been used for a variety of scientific research applications. TBPCA is a heterocyclic compound with a five-membered ring structure composed of one nitrogen atom and four carbon atoms. It is a white crystalline solid with a melting point of 135-136 °C and a boiling point of 295-297 °C. TBPCA is soluble in ethanol, methanol, and dimethyl sulfoxide, but is insoluble in water.
Aplicaciones Científicas De Investigación
Angiotensin II Receptor Antagonists
Research has led to the synthesis of a series of 5-(biphenyl-4-ylmethyl)pyrazoles, which act as potent angiotensin II antagonists. These compounds, including variations with propyl or butyl groups and a carboxylic acid group, have shown high affinity and potency both in vitro and in vivo, highlighting their potential as antihypertensive agents. Notably, compound 14n, featuring a butyl group and a carboxylic acid moiety similar to the target molecule, demonstrated significant antihypertensive effects, justifying its selection for clinical evaluation (Almansa et al., 1997).
Self-assembly and Molecular Arrays
The interaction of 4-tert-butylbenzoic acid with aliphatic diamines, such as propane-1,2-diamine and propane-1,3-diamine, has been explored, leading to the formation of 1:2 host–guest complexes. These complexes further self-assemble into new three-dimensional molecular arrays, showcasing the potential of such compounds in constructing layered molecular architectures through hydrogen bonding (Armstrong et al., 2002).
Pharmacological Characterization
Another study on a compound structurally related to the query molecule, identified as UR-7280, described its pharmacological profile as a new and potent angiotensin AT1-selective receptor antagonist. This compound showed promising insurmountable antagonistic properties in rabbit aorta, indicating a potential therapeutic role in hypertension management (de Arriba et al., 1996).
Cooperative Molecular Interactions
The study of cooperative N–H···N, N–H···O, and O–H···N bonded molecular dimers of 3,5-diaryl-1H-pyrazoles has revealed significant insights into the dimerization process and crystal structure of such compounds. These findings contribute to the understanding of molecular self-assembly and hydrogen bonding interactions (Zheng et al., 2010).
Multigram Synthesis and Fluoroalkyl Substitution
In the field of organic chemistry, the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids has been achieved, highlighting a method for incorporating fluorinated groups into pyrazole derivatives. This process could have significant implications for the development of new materials or pharmaceuticals with enhanced properties (Iminov et al., 2015).
Propiedades
IUPAC Name |
1-tert-butyl-5-propan-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)9-6-8(10(14)15)12-13(9)11(3,4)5/h6-7H,1-5H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNOHADSZLWBAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



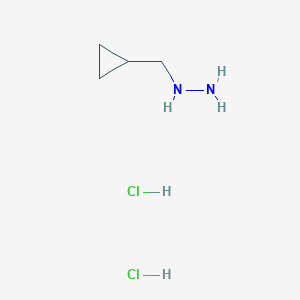

![2-{[2-(Diethylamino)ethyl]sulfanyl}acetic acid hydrochloride](/img/structure/B1518712.png)
![1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride](/img/structure/B1518713.png)
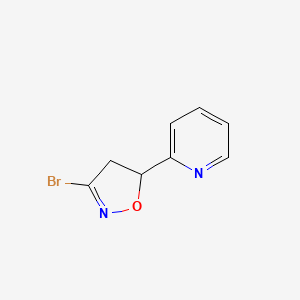
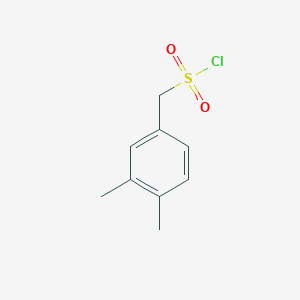
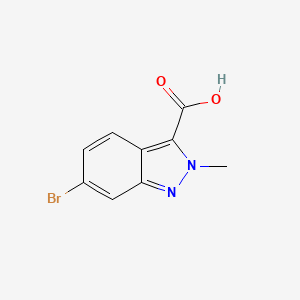
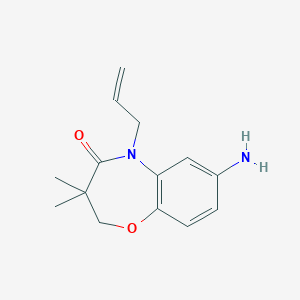

![3-Bromo-5-[1,3]dioxolan-2-yl-4,5-dihydroisoxazole](/img/structure/B1518722.png)
![N-cyclopropyl-4-[(methylamino)methyl]benzamide hydrochloride](/img/structure/B1518724.png)
![4-[(Cyclopropylamino)methyl]benzamide hydrochloride](/img/structure/B1518725.png)

